molecular formula C12H16N2 B6168286 1-(1H-indol-1-yl)butan-2-amine CAS No. 1267130-42-6

1-(1H-indol-1-yl)butan-2-amine

Cat. No.: B6168286
CAS No.: 1267130-42-6
M. Wt: 188.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-1-yl)butan-2-amine is a compound that features an indole ring system attached to a butan-2-amine chain. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-1-yl)butan-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the reaction might involve a butan-2-one derivative as the starting material .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently used to form C-N bonds efficiently. These methods are scalable and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-1-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-indol-1-yl)butan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1H-indol-1-yl)butan-2-amine involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may influence pathways related to neurotransmission, cell proliferation, and apoptosis .

Comparison with Similar Compounds

    1-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter.

    1-(1H-indol-2-yl)ethanamine: Studied for its anticancer properties.

    1-(1H-indol-3-yl)propan-2-amine: Investigated for its psychoactive effects.

Uniqueness: 1-(1H-indol-1-yl)butan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to other indole derivatives .

Properties

CAS No.

1267130-42-6

Molecular Formula

C12H16N2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.